N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Description
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a brominated indole moiety and a benzodioxine ring system.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4/c1-26-16-7-6-14(23)10-15(16)20(22(26)28)24-25-21(27)19-11-29-17-8-12-4-2-3-5-13(12)9-18(17)30-19/h2-10,19,28H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZSWFMMVJNABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3COC4=CC5=CC=CC=C5C=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide typically involves multiple steps. One common approach is to start with the bromination of 2-hydroxy-1-methylindole to obtain 5-bromo-2-hydroxy-1-methylindole. This intermediate is then reacted with appropriate reagents to form the imino group and subsequently coupled with a benzodioxine derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted indole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological activities such as anticancer, antiviral, and antimicrobial properties. They are being investigated for their ability to interact with biological targets and pathways .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The bromine atom and the imino group can also play a role in binding to biological targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
5-bromo-2-hydroxyindole: A simpler brominated indole derivative.
Benzodioxine derivatives: Compounds with similar benzodioxine ring systems.
Uniqueness: The uniqueness of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the brominated indole and benzodioxine moieties makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
